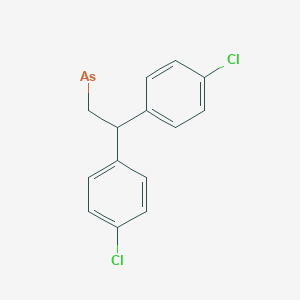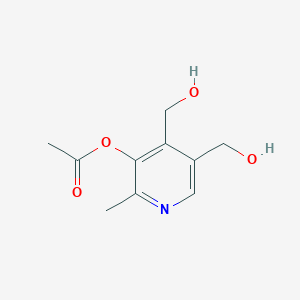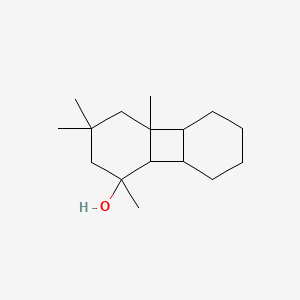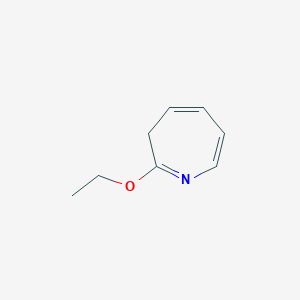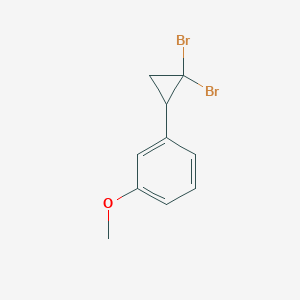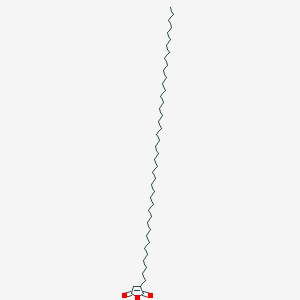
3-Tetratetracontylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetratetracontylfuran-2,5-dione is a chemical compound with the molecular formula C48H92O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by a long alkyl chain attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetratetracontylfuran-2,5-dione typically involves the Paal-Knorr synthesis, a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. For this compound, the starting materials would include a long-chain alkyl-substituted 1,4-dicarbonyl compound and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and minimize by-products. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Tetratetracontylfuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated alkyl-furan derivatives.
Scientific Research Applications
3-Tetratetracontylfuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Tetratetracontylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The long alkyl chain may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dione: A simpler derivative of furan with similar reactivity but lacking the long alkyl chain.
Tetrahydrofuran: A fully saturated derivative of furan with different chemical properties.
Furfural: An aldehyde derivative of furan with distinct reactivity and applications.
Uniqueness
3-Tetratetracontylfuran-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives. This long chain can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
64051-56-5 |
|---|---|
Molecular Formula |
C48H90O3 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
3-tetratetracontylfuran-2,5-dione |
InChI |
InChI=1S/C48H90O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-46-45-47(49)51-48(46)50/h45H,2-44H2,1H3 |
InChI Key |
IIFOBDXCPFDARW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


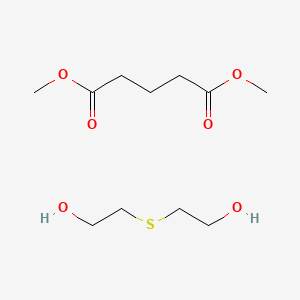
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
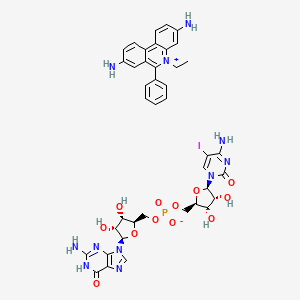
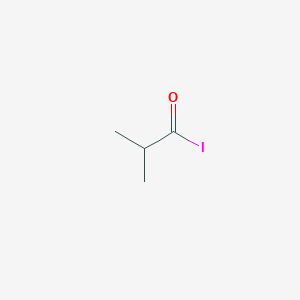
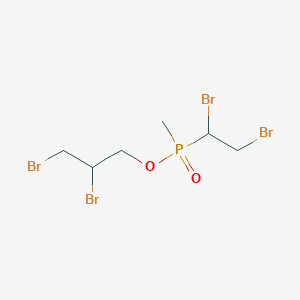
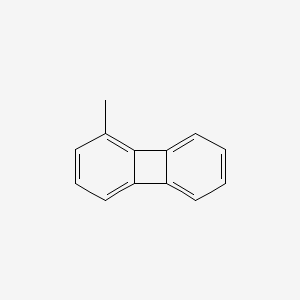

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

